2-[(Benzenesulfonyl)methyl]-1-nitro-4-(trifluoromethyl)benzene
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Overview
Description
2-[(Benzenesulfonyl)methyl]-1-nitro-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a benzenesulfonyl group, a nitro group, and a trifluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzenesulfonyl)methyl]-1-nitro-4-(trifluoromethyl)benzene typically involves multiple steps, including nitration, sulfonation, and trifluoromethylation. The nitration process introduces the nitro group, while sulfonation adds the benzenesulfonyl group. Trifluoromethylation is achieved through radical reactions involving trifluoromethyl radicals .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[(Benzenesulfonyl)methyl]-1-nitro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the benzene ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amines, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
2-[(Benzenesulfonyl)methyl]-1-nitro-4-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-[(Benzenesulfonyl)methyl]-1-nitro-4-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved can include inhibition of specific signaling cascades or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but lacks the nitro group.
2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride: Similar but with different substituents on the benzene ring.
Uniqueness
2-[(Benzenesulfonyl)methyl]-1-nitro-4-(trifluoromethyl)benzene is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This makes it valuable for targeted applications in various fields, distinguishing it from other similar compounds .
Properties
CAS No. |
89303-21-9 |
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Molecular Formula |
C14H10F3NO4S |
Molecular Weight |
345.30 g/mol |
IUPAC Name |
2-(benzenesulfonylmethyl)-1-nitro-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H10F3NO4S/c15-14(16,17)11-6-7-13(18(19)20)10(8-11)9-23(21,22)12-4-2-1-3-5-12/h1-8H,9H2 |
InChI Key |
UJDXYPDWIPOYBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=C(C=CC(=C2)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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